

# NP137: A Novel Therapeutic Antibody Targeting Metastasis and Treatment Resistance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 137 |           |
| Cat. No.:            | B12391418            | Get Quote |

An In-depth Technical Guide on the Mechanism of Action of NP137

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Metastasis and the development of therapeutic resistance remain the most significant challenges in oncology. A key biological process implicated in both phenomena is the Epithelial-to-Mesenchymal Transition (EMT), a cellular program that bestows cancer cells with migratory and invasive capabilities, as well as insensitivity to conventional treatments. Recent groundbreaking research has identified Netrin-1, a secreted protein, as a critical driver of EMT in various cancers. NP137, a first-in-class humanized monoclonal antibody, has been developed to specifically target and inhibit Netrin-1. This technical guide provides a comprehensive overview of the mechanism of action of NP137, detailing its role in blocking the Netrin-1/UNC5B signaling axis, thereby inhibiting EMT, suppressing metastasis, and overcoming treatment resistance. This document synthesizes preclinical and clinical data, outlines key experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental designs.

# Introduction: The Challenge of Metastasis and Treatment Resistance



The dissemination of cancer cells from a primary tumor to distant organs, a process known as metastasis, is the primary cause of cancer-related mortality. Concurrently, the evolution of resistance to therapies such as chemotherapy and immunotherapy presents a major obstacle to successful cancer treatment.[1][2] A growing body of evidence points to the Epithelial-to-Mesenchymal Transition (EMT) as a central mechanism driving both of these processes.[1][2] During EMT, cancer cells shed their epithelial characteristics, such as cell-cell adhesion and polarity, and acquire a mesenchymal phenotype, characterized by enhanced motility, invasiveness, and resistance to apoptosis.[3]

## The Netrin-1/UNC5B Axis: A Key Regulator of EMT

Recent studies have pinpointed the secreted protein Netrin-1 and its receptor, UNC5B, as crucial regulators of EMT in a variety of cancers.[4][5] In normal physiological contexts, the Netrin-1/UNC5B signaling pathway is involved in neuronal guidance and angiogenesis.[6] However, in the tumor microenvironment, aberrant overexpression of Netrin-1 by cancer cells leads to the activation of UNC5B signaling, which in turn initiates and maintains the EMT program.[3][4] This sustained EMT state promotes tumor progression, metastasis, and resistance to therapy.[1][4]

# NP137: A Targeted Inhibitor of the Netrin-1/UNC5B Pathway

NP137 is a humanized IgG1 monoclonal antibody designed to specifically bind to Netrin-1 and block its interaction with the UNC5B receptor.[7][8] This targeted inhibition disrupts the downstream signaling cascade that drives EMT. By neutralizing Netrin-1, NP137 effectively forces cancer cells to revert from a mesenchymal to a more epithelial state, a process known as Mesenchymal-to-Epithelial Transition (MET). This reversion is associated with a reduction in metastatic potential and a re-sensitization of cancer cells to conventional therapies.[1][7]

# Preclinical Evidence: NP137 Blocks Metastasis and Enhances Chemotherapy Efficacy

A substantial body of preclinical research has demonstrated the potent anti-metastatic and chemosensitizing effects of NP137 in various cancer models.



#### **Inhibition of Metastasis**

In a primary mouse model of skin squamous cell carcinoma (SCC) that exhibits spontaneous EMT, administration of NP137 led to a significant decrease in the number of lung metastases. [1][4]

| Preclinical<br>Model                             | Treatment | Endpoint                     | Result                                               | Reference |
|--------------------------------------------------|-----------|------------------------------|------------------------------------------------------|-----------|
| Skin Squamous<br>Cell Carcinoma<br>(Mouse Model) | NP137     | Number of Lung<br>Metastases | Statistically significant decrease                   | [1][4]    |
| Endometrial<br>Cancer (Mouse<br>Model)           | NP137     | Tumor<br>Progression         | Decreased<br>development of<br>endometrial<br>tumors | [9]       |

### **Sensitization to Chemotherapy**

EMT is a known mechanism of resistance to chemotherapy.[1] Preclinical studies have shown that NP137 can re-sensitize cancer cells to standard chemotherapeutic agents. In the skin SCC mouse model, the combination of NP137 with cisplatin and 5-fluorouracil (5-FU) significantly enhanced the inhibition of tumor growth compared to chemotherapy alone.[4] Similarly, in an endometrial cancer mouse model, combining NP137 with carboplatin-paclitaxel was more effective in reducing tumor progression than chemotherapy alone.[10]

| Preclinical<br>Model                             | Combination<br>Therapy                | Endpoint                | Result                                           | Reference |
|--------------------------------------------------|---------------------------------------|-------------------------|--------------------------------------------------|-----------|
| Skin Squamous<br>Cell Carcinoma<br>(Mouse Model) | NP137 +<br>Cisplatin + 5-FU           | Tumor Growth Inhibition | Significantly potentiated effect of chemotherapy | [4]       |
| Endometrial<br>Cancer (Mouse<br>Model)           | NP137 +<br>Carboplatin-<br>Paclitaxel | Tumor<br>Progression    | Outperformed chemotherapy alone                  | [10]      |



#### Clinical Validation: NP137 in Advanced Cancers

The promising preclinical findings led to the clinical investigation of NP137 in patients with advanced solid tumors. A Phase I clinical trial (NCT02977195) evaluated the safety and preliminary efficacy of NP137 monotherapy in patients with advanced endometrial carcinoma. [5][11]

The trial demonstrated that NP137 was well-tolerated with a manageable safety profile.[5] Importantly, encouraging signs of anti-tumor activity were observed.

| Clinical Trial<br>Phase      | Cancer Type                                    | Treatment            | Best<br>Response                               | Quantitative<br>Data                                                                                                    | Reference  |
|------------------------------|------------------------------------------------|----------------------|------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|------------|
| Phase I<br>(NCT029771<br>95) | Advanced<br>Endometrial<br>Carcinoma<br>(n=14) | NP137<br>Monotherapy | Objective<br>Response<br>(Partial<br>Response) | 1 out of 14 patients (7.1%) with a 51.16% reduction in target lesions at 6 weeks, up to 54.65% reduction over 6 months. | [3][9][12] |
| Stable<br>Disease            | 8 out of 14 patients (57.1%)                   | [3][9][12]           |                                                |                                                                                                                         |            |

Furthermore, analysis of paired tumor biopsies taken before and during NP137 treatment revealed a statistically significant reduction in the EMT signature in patients' tumors, confirming the mechanism of action observed in preclinical models.[1][7]

## **Detailed Experimental Protocols**

The following sections provide an overview of the key experimental methodologies employed in the preclinical and clinical evaluation of NP137.



#### **Preclinical Mouse Models**

- Skin Squamous Cell Carcinoma (SCC) Model: A primary mouse model of skin SCC
  exhibiting spontaneous EMT was utilized to assess the in vivo effects of NP137 on tumor
  growth and metastasis.[1][4] Tumor-bearing mice were treated with NP137, and primary
  tumor growth and the incidence of lung metastases were monitored and quantified.
- Endometrial Cancer Model: An endometrial cancer mouse model was used to evaluate the
  efficacy of NP137 in reducing tumor progression.[9][10] Mice were treated with NP137 alone
  or in combination with standard-of-care chemotherapy (carboplatin-paclitaxel), and tumor
  burden was assessed.

### **Cell Line Experiments**

- Human Cancer Cell Lines: The human lung cancer cell line A549 and the human endometrial
  adenocarcinoma cell line Ishikawa, which are known to undergo EMT, were used in
  xenograft models.[4][13] Mice bearing tumors derived from these cell lines were treated with
  NP137 to confirm the inhibition of EMT in human cancer cells in vivo.
- In Vitro EMT Inhibition Assays: To directly assess the role of the Netrin-1/UNC5B axis in EMT, short hairpin RNA (shRNA) was used to knock down Netrin-1 or UNC5B in cancer cell lines. The effect on EMT markers and cell migration was then evaluated.[4]

#### **Clinical Trial Protocol (NCT02977195)**

- Study Design: An open-label, multicenter, Phase I dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of NP137 as a single agent.[2][14]
- Patient Population: Patients with locally advanced or metastatic solid tumors who had progressed on standard therapies were enrolled. A specific cohort of patients with advanced endometrial carcinoma was included for detailed translational studies.[11]
- Treatment: NP137 was administered intravenously every two weeks.[2]
- Assessments: Tumor responses were evaluated using RECIST v.1.1 criteria. Paired tumor biopsies were collected before and during treatment to analyze changes in the tumor



microenvironment and EMT status using techniques such as bulk and single-cell RNA sequencing (scRNA-seq) and immunohistochemistry (IHC).[7][14]

# Visualizing the Mechanism of Action NP137 Signaling Pathway Inhibition



Click to download full resolution via product page

Caption: NP137 blocks the binding of Netrin-1 to its receptor UNC5B.

### **Experimental Workflow for Preclinical Evaluation**





Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of NP137 in mouse models.

### **Logical Relationship of NP137's Therapeutic Effect**



Click to download full resolution via product page

Caption: The therapeutic logic of NP137 in combating cancer progression.

#### **Conclusion and Future Directions**

NP137 represents a novel and promising therapeutic strategy that targets a fundamental driver of cancer progression and treatment resistance. By specifically inhibiting the Netrin-1/UNC5B signaling axis, NP137 effectively reverses the Epithelial-to-Mesenchymal Transition, leading to



a reduction in metastasis and re-sensitization to chemotherapy. The robust preclinical data, coupled with the encouraging early clinical findings, underscore the potential of NP137 to address a critical unmet need in oncology.

Ongoing and future clinical trials will further elucidate the efficacy of NP137 in a broader range of cancer types and in combination with other therapeutic modalities, including immunotherapy. The continued investigation of the intricate downstream signaling pathways regulated by Netrin-1 will undoubtedly provide deeper insights into the mechanisms of metastasis and resistance, paving the way for the development of even more effective cancer therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacological targeting of netrin-1 inhibits EMT in cancer [ideas.repec.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. PRESS RELEASE COMPLETION OF NP137 DOSE-ESCALATION PHASE 1 TRIAL -NETRIS PHARMA [netrispharma.com]
- 6. A network map of netrin receptor UNC5B-mediated signaling PMC [pmc.ncbi.nlm.nih.gov]
- 7. NETRIS Pharma announces data published in two Nature papers confirming netrin-1 blockade as significant clinical strategy in oncology NETRIS PHARMA [netrispharma.com]
- 8. Netrin-1 and UNC5B Cooperate with Integrins to Mediate YAP-Driven Cytostasis | Cancer Research Communications | American Association for Cancer Research [aacrjournals.org]
- 9. ds1.static.rtbf.be [ds1.static.rtbf.be]
- 10. Netrin-1 blockade inhibits tumor associated Myeloid-derived suppressor cells, cancer stemness and alleviates resistance to chemotherapy and immune checkpoint inhibitor - PMC [pmc.ncbi.nlm.nih.gov]



- 11. Targeting of netrin-1 by monoclonal antibody NP137 inhibits the EMT in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [NP137: A Novel Therapeutic Antibody Targeting Metastasis and Treatment Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391418#np137-mechanism-of-action-in-blocking-metastasis-and-treatment-resistance]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com